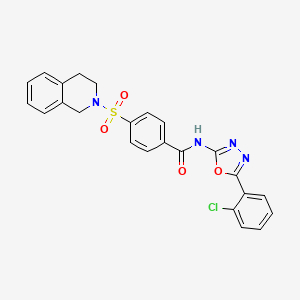

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide , also known as DIQ , is a synthetic compound. It belongs to the class of 3,4-dihydroisoquinolines . These compounds have diverse biological activities and are of interest in drug design .

Synthesis Analysis

DIQ is synthesized from the starting compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction . The reaction yields a yellow liquid with an 80% yield .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This chemical compound is synthesized and characterized as part of exploring its potential as a hybrid molecule with diuretic and antihypertensive agents, indicating its significant role in pharmacological research. A study detailed the synthesis and evaluation of a series of derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats, showing promising pharmacological activities. The findings suggest that compounds related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide could have therapeutic applications due to their potent activity profile (Rahman et al., 2014).

Antimicrobial Activity

Compounds bearing structural similarities to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that these compounds possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents. The research emphasizes the importance of structural modification in enhancing the biological activities of such compounds (Desai et al., 2007).

Anticancer Potential

Several studies have focused on the synthesis and evaluation of novel sulfonamide derivatives, including compounds structurally related to this compound, for their anticancer activities. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. The research indicates a promising direction for the development of new anticancer therapies based on the modification of this chemical structure (Ghorab et al., 2015).

Pharmacological Screening

The compound's framework has been utilized in the development of bioactive molecules for broad pharmacological screening. This includes the synthesis of derivatives with modified functional groups to evaluate their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The extensive screening process aims to discover versatile therapeutic agents, underscoring the compound's significance in medicinal chemistry research (Patel et al., 2009).

Safety and Hazards

DIQ is not intended for human or veterinary use. It is for research purposes only.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O4S/c25-21-8-4-3-7-20(21)23-27-28-24(33-23)26-22(30)17-9-11-19(12-10-17)34(31,32)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2,(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJVEEGNRGHVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)

![4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B2478687.png)

![8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2478691.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)

![N-(3-chloro-4-fluorophenyl)-3-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2478694.png)

![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)

![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)